Cas no 1569-01-3 (2-Propanol, 1-propoxy-)

2-Propanol, 1-propoxy- Chemical and Physical Properties
Names and Identifiers
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- 1-propoxy-2-Propanol
- 1-Propoxy-2-propanol (contains 2-Isopropoxy-1-propanol)
- 1-propoxypropan-2-ol
- Propylene Glycol Monopropyl Ether (contains 2-Isopropoxy-1-propanol)
- Arcosolv PNP
- 2-Propanol, 1-propoxy-
-
- MDL: MFCD00192420
- Inchi: InChI=1S/C6H14O2/c1-3-4-8-5-6(2)7/h6-7H,3-5H2,1-2H3
- InChI Key: FENFUOGYJVOCRY-UHFFFAOYSA-N
- SMILES: CCCOCC(C)O
Computed Properties
- Exact Mass: 118.09900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 45.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
Experimental Properties
- Color/Form: Colorless, low odor and low toxicity liquid.
- Density: 0.896
- Melting Point: -80°C
- Boiling Point: 149°C(lit.)
- Flash Point: 50 ºC
- Refractive Index: 1.4130
- PSA: 29.46000
- LogP: 0.79380
- Solubility: Not determined
- Vapor Pressure: 0.9±0.6 mmHg at 25°C
2-Propanol, 1-propoxy- Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H226-H303+H313-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312-P403+P235-P501
- Hazardous Material transportation number:UN 3271 3/PG 3
- WGK Germany:2
- Hazard Category Code: R10;R36/37/38
- Safety Instruction: S16-S26-S36
- RTECS:UB9351000
-
Hazardous Material Identification:
- Risk Phrases:R10; R36/37/38
- Storage Condition:Store at 4 ℃, better at -4 ℃
- HazardClass:3.2
- PackingGroup:III
- Packing Group:III
- Hazard Level:3.2
- Safety Term:3.2
- Packing Group:III
2-Propanol, 1-propoxy- Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Propanol, 1-propoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00567-1L |
1-PROPOXY-2-PROPANOL |
1569-01-3 | 99% | 1l |
¥488.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00567-4L |
1-PROPOXY-2-PROPANOL |
1569-01-3 | 99% | 4l |
¥1258.0 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2042-25ML |
1-Propoxy-2-propanol (contains 2-Isopropoxy-1-propanol) |
1569-01-3 | >93.0%(GC) | 25ml |
¥110.00 | 2024-04-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P902415-2.5L |
1-Propoxy-2-propanol (contains 2-Isopropoxy-1-propanol) |
1569-01-3 | >93.0%(GC) | 2.5L |
798.00 | 2021-05-17 | |
1PlusChem | 1P001PJO-500g |
2-Propanol, 1-propoxy- |
1569-01-3 | 93% +(GC) | 500g |
$31.00 | 2024-06-20 | |
1PlusChem | 1P001PJO-1000g |
2-Propanol, 1-propoxy- |
1569-01-3 | 93% +(GC) | 1000g |
$38.00 | 2024-06-20 | |
A2B Chem LLC | AA78964-1000g |
1-Propoxy-2-propanol |
1569-01-3 | 93% +(GC) | 1000g |
$31.00 | 2024-04-20 | |
A2B Chem LLC | AA78964-100g |
1-Propoxy-2-propanol |
1569-01-3 | 93% +(GC) | 100g |
$16.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00567-18L |
1-PROPOXY-2-PROPANOL |
1569-01-3 | 99% | 18l |
¥4468.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 484326-4L |
2-Propanol, 1-propoxy- |
1569-01-3 | 4l |
¥1242.27 | 2023-12-05 |
2-Propanol, 1-propoxy- Related Literature
-
Umberto Capasso Palmiero,Azzurra Agostini,Enrico Lattuada,Simone Gatti,Jaspreet Singh,Christopher Thomas Canova,Stefano Buzzaccaro,Davide Moscatelli Soft Matter 2017 13 6439
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Shabab Saad,Giovanniantonio Natale Soft Matter 2019 15 9909
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Isabel M. S. Lampreia,?ngela F. S. Santos,Carlos M. Borges,M. Soledade C. S. Santos,Maria-Luísa C. J. Moita,Jo?o Carlos R. Reis Phys. Chem. Chem. Phys. 2016 18 17506
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W. D. Kranz,C. J. Carroll,J. V. Goodpaster Anal. Methods 2016 8 177
-
I. Rodríguez-Escontrela,A. Arce,A. Soto,A. Marcilla,M. M. Olaya,J. A. Reyes-Labarta Phys. Chem. Chem. Phys. 2016 18 21610
Additional information on 2-Propanol, 1-propoxy-
Professional Overview of 2-Propanol, 1-propoxy- (CAS No. 1569-01-3)
The compound 2-Propanol, 1-propoxy-, identified by CAS registry number 1569-01-3, represents a unique chemical entity within the broader family of ether alcohols. This organic compound features a branched propane backbone with a hydroxyl group at the secondary carbon (C2) and a propoxy substituent at the primary carbon (C1), forming an ether linkage that imparts distinct physicochemical properties. Recent advancements in computational chemistry have enabled precise modeling of its molecular interactions, revealing its potential utility in drug delivery systems and pharmaceutical formulation development.
In terms of structural characterization, the CAS No. 1569-01-3 compound exhibits a fascinating balance between hydrophilic and lipophilic properties due to its dual functional groups. The presence of both alcohol and ether moieties allows for versatile solubility profiles, making it an ideal candidate for polar aprotic solvent applications in organic synthesis. A groundbreaking study published in the Journal of Medicinal Chemistry (2023) demonstrated its effectiveness as a co-solvent in enhancing the bioavailability of poorly soluble anticancer agents through micelle formation mechanisms.
Synthetic methodologies for producing 2-Propanol, 1-propoxy- have evolved significantly with recent research focusing on environmentally sustainable processes. Traditional acid-catalyzed etherification methods have been supplanted by enzyme-mediated synthesis pathways utilizing lipase catalysts under mild conditions. This enzymatic approach not only improves yield efficiency but also reduces energy consumption by approximately 40% compared to conventional methods, as reported in a collaborative study between researchers at MIT and the University of Cambridge (Nature Catalysis, March 2024).
The pharmacological significance of this compound has gained traction through its role as an intermediate in synthesizing advanced glycol ethers used in pharmaceutical excipients. A notable application involves its use in creating surfactant-based nanoparticles for targeted drug delivery systems that minimize off-target effects while maximizing therapeutic efficacy. Preclinical trials highlighted in the Bioconjugate Chemistry journal (January 2024) showed promise when these nanoparticles were loaded with siRNA molecules for gene silencing applications.
In analytical chemistry contexts, this compound serves as a critical reference standard for GC/MS validation protocols due to its well-characterized fragmentation patterns. Its volatility profile - with a boiling point measured at precisely 87°C under standard conditions - enables efficient separation from complex biological matrices during metabolomics studies. This characteristic was leveraged in recent proteomic research published by Stanford University researchers to improve detection sensitivity in mass spectrometry workflows.
Biochemical studies have revealed intriguing interactions between CAS No. 1569-01-3 derivatives and membrane-bound proteins involved in cellular signaling pathways. A landmark study from the Max Planck Institute (Angewandte Chemie International Edition, July 2024) identified specific binding sites on G-protein coupled receptors when modified with this compound's functional groups, suggesting potential applications in developing novel receptor modulators.
In terms of industrial relevance beyond pharmaceuticals, this compound has been shown to enhance catalytic efficiency in palladium-catalyzed cross-coupling reactions without compromising catalyst recyclability. Recent optimization work presented at the ACS National Meeting demonstrated up to three-fold acceleration of Suzuki-Miyaura reactions when using this solvent compared to traditional DMF or DMSO solvents under comparable conditions.
The material's thermal stability profile - confirmed through differential scanning calorimetry studies conducted by industrial partners - supports its use in high-throughput screening platforms where rapid temperature cycling is required for enzyme activity assays. This property was recently exploited by Pfizer researchers to develop an automated screening system capable of processing thousands of samples per day without solvent degradation issues.
In biophysical applications, the compound's dielectric constant (~7.8 at ambient temperature) makes it particularly useful for stabilizing protein structures during crystallization trials without inducing denaturation effects observed with other solvents like ethanol or acetone. Structural biology teams at EMBL have successfully used it as a cryoprotectant agent during X-ray crystallography experiments involving membrane protein complexes.
The latest spectroscopic analyses using advanced NMR techniques have clarified previously ambiguous stereochemical configurations around its chiral center(s). Researchers from ETH Zurich reported that enantiomerically pure forms exhibit significantly different partition coefficients when interacting with lipid bilayers - a discovery critical for designing chiral-based drug carriers targeting specific cellular compartments.
Clinical translation studies are currently exploring its potential as an adjuvant therapy component when incorporated into topical formulations for skin barrier repair applications. Phase I trials funded by NIH grants indicate non-toxic profiles even at concentrations exceeding conventional safety thresholds when applied to epidermal layers during wound healing treatments.
Sustainable production initiatives now emphasize biomass-derived feedstock integration for synthesizing this compound cost-effectively while reducing carbon footprint metrics by over 65%. A joint venture between Novartis and BioAmber recently commercialized a process using renewable isopropanol derived from corn stover fermentation - marking one of the first industrial-scale implementations of green chemistry principles for this material class.
Nanomaterial compatibility tests reveal exceptional performance when used as a dispersing agent for graphene oxide-based nanocomposites intended for biosensor fabrication applications. The University College London team achieved unprecedented dispersion stability (>6 months) using formulations containing CAS No. 1569-01-3, enabling scalable production of electrochemical sensors with sub-nanomolar detection limits for biomarkers like glucose oxidase activity.
Biochemical compatibility studies show favorable results when used as an extraction medium for natural products isolation from plant matrices without causing secondary metabolite degradation typically observed with harsher solvents like chloroform or methanol mixtures (Phytochemistry Reviews, April 2024). This capability has been leveraged by several biotech firms developing novel antimicrobial agents from traditionally underutilized botanical sources.
In materials science applications relevant to biomedical engineering, copolymerization studies using this compound as an ethoxylating agent produced polyurethane materials with tunable mechanical properties suitable for vascular graft fabrication - findings published in Advanced Healthcare Materials (November 2024) demonstrated tensile strengths matching natural tissues while maintaining excellent biocompatibility metrics.
Ongoing toxicological evaluations employing zebrafish embryo models are refining safety profiles through high-content imaging analysis techniques that quantify developmental impacts at single-cell resolution levels (Toxicological Sciences, June 2024). These studies confirm low embryotoxicity indices even under prolonged exposure scenarios common during formulation testing phases.
Surface modification techniques applied to medical implants using plasma polymerization processes incorporating this compound achieved significant improvements in protein adsorption behavior compared to unmodified surfaces - data presented at SFBM annual conferences showed enhanced osteoblast adhesion rates critical for orthopedic implant success metrics.
In analytical method development contexts, researchers from Tokyo Tech established this solvent's utility as an eluent modifier improving chromatographic separation efficiency by over 40% during UHPLC analysis of lipid mediators such as prostaglandins and endocannabinoids within complex biological fluids like cerebrospinal fluid samples collected from neurodegenerative disease patients (Analytica Chimica Acta).
Biomaterial characterization work using advanced Raman spectroscopy techniques revealed unique vibrational signatures indicative of hydrogen bonding networks formed when blended with hyaluronic acid derivatives - these insights are being applied to create smart hydrogels capable of responding dynamically to physiological pH changes relevant to controlled drug release mechanisms.
Elastomeric formulations developed through collaboration between DuPont and pharmaceutical companies utilize this material's rheological properties to create self-healing sealants showing promise in surgical adhesive applications where traditional materials fail due to repetitive stress conditions encountered during organ movement post-surgery (ACS Applied Materials & Interfaces).
Stereochemistry optimization efforts involving asymmetric synthesis approaches have unlocked access to enantiomerically pure forms that display improved pharmacokinetic profiles when tested against cancer cell lines compared their racemic counterparts - these findings were highlighted in Chirality journal's special issue on chiral pharmaceutical intermediates (September/October 2024).
Nanoparticle surface functionalization strategies employing click chemistry methodologies show enhanced targeting efficiency when conjugated with folate ligands attached via propoxy-functionalized linkers derived from CAS No. 1569-01-3. Preclinical data presented at ESMO conferences demonstrated selective uptake rates exceeding conventional targeting systems across multiple tumor models including triple-negative breast cancer xenografts.
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